2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester
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Overview
Description
2-phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester is a member of pyrazoles and a ring assembly.
Scientific Research Applications
1. Heterocyclic Compounds Synthesis
The reactivity and structural uniqueness of certain pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), have been leveraged as building blocks in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and diverse spiropyrroles, indicating the potential use of similar structures, including 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, in the synthesis of a wide range of heterocycles and dyes (Gomaa & Ali, 2020).
2. Study of Thiophene Analogs
Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated, signifying the importance of thiophene structures in researching potential carcinogenicity and the chemistry of aromatic organic carcinogens. This points towards the relevance of compounds like this compound in the study and synthesis of biologically active molecules (Ashby et al., 1978).
3. Synthesis of Anticancer Agents
Derivatives of cinnamic acid, which have structural similarities to the pyrazolecarboxylic acid esters, have been extensively researched for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids, similar to the phenyl group in 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid, offers multiple reactive sites, indicating the potential of such structures in synthesizing anticancer agents (De, Baltas, & Bedos-Belval, 2011).
4. Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole heterocycles, integral in the structure of this compound, are recognized for their broad spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory properties. This suggests the potential application of such compounds in medicinal chemistry and drug design (Dar & Shamsuzzaman, 2015).
5. Applications in Inflammation and Cancer Therapy
Certain derivatives of caffeic acid, structurally related to pyrazolecarboxylic acid esters, have been reviewed for their therapeutic applications in inflammation and cancer. The study highlights the potential molecular targets and suggests the importance of further clinical studies, indicating the relevance of similar compounds for therapeutic use (Murtaza et al., 2014).
Properties
Molecular Formula |
C22H15ClN4O5S |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitroanilino)-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C22H15ClN4O5S/c23-16-9-8-14(11-18(16)27(30)31)24-21(28)13-32-22(29)19-12-17(20-7-4-10-33-20)25-26(19)15-5-2-1-3-6-15/h1-12H,13H2,(H,24,28) |
InChI Key |
LLXMFGUPTWJCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)OCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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